![molecular formula C26H16N6S2 B12557934 6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine CAS No. 144900-63-0](/img/structure/B12557934.png)
6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine is a complex organic compound that features a bipyridine core with pyridinyl and thiazolyl substituents
Vorbereitungsmethoden
The synthesis of 6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Wirkmechanismus
The mechanism of action of 6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The molecular targets and pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine include:
2,2’-Bipyridine: A simpler bipyridine derivative used widely in coordination chemistry.
4,4’-Bis(2-pyridyl)-2,2’-bipyridine: Another bipyridine derivative with different substituents, offering unique coordination properties.
2,6-Bis(pyridin-2-yl)pyridine: A tridentate ligand with applications in catalysis and material science.
The uniqueness of 6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine lies in its combination of pyridinyl and thiazolyl groups, which provide distinct electronic and steric properties, enhancing its ability to form stable and versatile metal complexes .
Eigenschaften
CAS-Nummer |
144900-63-0 |
---|---|
Molekularformel |
C26H16N6S2 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
4-pyridin-2-yl-2-[6-[6-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridin-2-yl]pyridin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C26H16N6S2/c1-3-13-27-17(7-1)23-15-33-25(31-23)21-11-5-9-19(29-21)20-10-6-12-22(30-20)26-32-24(16-34-26)18-8-2-4-14-28-18/h1-16H |
InChI-Schlüssel |
UOSNCZPQFYCMPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)C3=CC=CC(=N3)C4=NC(=CC=C4)C5=NC(=CS5)C6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.